molecular formula C9H5FN2O2 B13583275 (E)-2-fluoro-5-(2-nitrovinyl)benzonitrile

(E)-2-fluoro-5-(2-nitrovinyl)benzonitrile

Cat. No.: B13583275
M. Wt: 192.15 g/mol
InChI Key: MQXGRLLKUKVNSU-ONEGZZNKSA-N
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Description

(E)-2-fluoro-5-(2-nitrovinyl)benzonitrile is an organic compound that features a fluoro group, a nitrovinyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-fluoro-5-(2-nitrovinyl)benzonitrile typically involves the reaction of 2-fluoro-5-formylbenzonitrile with nitroethane under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 2-fluoro-5-formylbenzonitrile reacts with the nitroethane to form the nitrovinyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-fluoro-5-(2-nitrovinyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of (E)-2-fluoro-5-(2-aminovinyl)benzonitrile.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

(E)-2-fluoro-5-(2-nitrovinyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-fluoro-5-(2-nitrovinyl)benzonitrile depends on its specific application. For example, in cycloaddition reactions, the nitrovinyl group acts as an electron-deficient alkene, facilitating the reaction with electron-rich azides to form triazoles. The molecular targets and pathways involved would vary based on the specific reaction or application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluoro group and a nitrovinyl group on the benzonitrile ring.

Properties

Molecular Formula

C9H5FN2O2

Molecular Weight

192.15 g/mol

IUPAC Name

2-fluoro-5-[(E)-2-nitroethenyl]benzonitrile

InChI

InChI=1S/C9H5FN2O2/c10-9-2-1-7(3-4-12(13)14)5-8(9)6-11/h1-5H/b4-3+

InChI Key

MQXGRLLKUKVNSU-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/[N+](=O)[O-])C#N)F

Canonical SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])C#N)F

Origin of Product

United States

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